Verruculogen

概要

説明

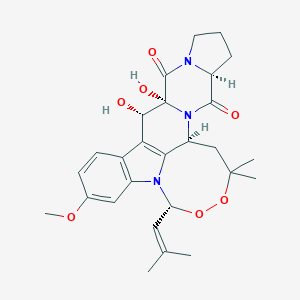

Verruculogen is a tremorgenic mycotoxin produced by fungi such as Aspergillus fumigatus and Penicillium species. Structurally, it belongs to the fumitremorgin-type indole alkaloids, characterized by a diketopiperazine core derived from L-tryptophan and L-proline, with two prenyl moieties forming an eight-membered endoperoxide bridge . It is ubiquitously produced by A.

準備方法

化学反応の分析

ベルクログエンは、酸化、還元、置換など、いくつかの種類の化学反応を起こします . これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます . これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、配位子制御C-Hボリル化は、ベルクログエンの合成における重要な反応です .

科学研究への応用

ベルクログエンは、化学、生物学、医学の分野で、特にいくつかの科学研究への応用があります。 これは、強力な阻害活性のため、カルシウム活性化カリウムチャネルを研究するための研究ツールとして使用されます . 生物学では、ベルクログエンは、その神経毒性効果と、ヒト鼻上皮細胞の電気生理学的特性を修飾する役割について研究されています . 医学では、震えやその他の神経学的状態のメカニズムを調査するために使用されています .

科学的研究の応用

Antifungal Properties

Verruculogen exhibits significant antifungal activity, particularly against pathogenic fungi. Research has shown that it can inhibit the growth of various fungal strains, making it a candidate for developing antifungal agents. For instance, studies indicate that this compound and its derivatives can effectively combat multi-drug-resistant fungal infections, including those caused by Candida species.

Case Study: Antifungal Activity Against Candida albicans

A study utilized a Caenorhabditis elegans model to assess the antifungal efficacy of this compound. The results demonstrated that treatment with this compound significantly increased the survival rates of infected nematodes compared to untreated controls, highlighting its potential as an antifungal therapeutic agent .

Mycotoxin Research

This compound is classified as a mycotoxin, which can have detrimental effects on human and animal health when ingested through contaminated food sources. Research into its biosynthesis and regulation within fungi is crucial for understanding its impact on food safety.

Data Table: Mycotoxin Production in Fungi

| Fungal Species | Mycotoxin Produced | Concentration (mg/kg) |

|---|---|---|

| Aspergillus fumigatus | This compound | 172 |

| Penicillium piscarium | Fumitremorgin B | 325 |

This table summarizes findings from studies that quantify the production of this compound and related mycotoxins in various fungal species .

Neurological Research

This compound has been implicated in neurological studies due to its tremorgenic effects. It can induce tremors in animals, making it a subject of interest in research focused on neurotoxicity and the mechanisms underlying tremor syndromes.

Case Study: Neurotoxic Effects in Animal Models

In experiments conducted on rodents, administration of this compound resulted in observable tremors and other neurological symptoms. These findings suggest that this compound may interact with neurotransmitter systems, warranting further investigation into its mechanisms of action and potential therapeutic applications in treating neurological disorders .

Synthesis and Derivatives

The total synthesis of this compound has been achieved through innovative chemical methodologies, enabling the exploration of its derivatives for various applications. Recent advancements include iridium-catalyzed C–H borylation techniques that allow for the selective functionalization of indole derivatives, which are essential for synthesizing compounds with enhanced biological activity.

Data Table: Synthesis Yields of this compound Derivatives

| Synthesis Method | Yield (%) |

|---|---|

| Iridium-Catalyzed C–H Borylation | 30 |

| Hydroperoxide/Indole Cyclization | 95 |

This table highlights the yields obtained from different synthetic approaches used to produce this compound and its derivatives, indicating the efficiency of modern synthetic strategies .

Pharmaceutical Applications

The unique structure of this compound makes it a candidate for pharmaceutical development. Its ability to modulate biological pathways suggests potential uses in treating fungal infections or neurological disorders.

Research Findings: Pharmaceutical Potential

Recent studies have explored the use of this compound derivatives as lead compounds in drug discovery programs targeting antifungal therapies and neuroprotective agents. The synthesis methods developed not only facilitate access to this compound but also allow for modifications that could enhance its therapeutic profile .

作用機序

ベルクログエンの作用機序には、カルシウム活性化カリウムチャネルの阻害が含まれます . この阻害は、中枢神経系におけるGABAレベルの低下につながり、震えを引き起こします . ベルクログエンは、カルシウム活性化カリウムチャネルやGABA受容体など、特定の分子標的に結合することによって、その効果を発揮します .

類似の化合物との比較

ベルクログエンは、フミトレモルギンA、フミトレモルギンB、その他のフミトレモルギン型アルカロイドを含むアルカロイドファミリーの一部です . これらの化合物は、8員環エンドペルオキシド環の存在など、同様の構造的特徴を共有しています . ベルクログエンは、その強力な神経毒性と、カルシウム活性化カリウムチャネルをブロックする能力によって、独自の特徴を持っています . 他の類似の化合物には、トリプロスタチン、シクロトリプロスタチン、スピロトリプロスタチンなどがあります .

類似化合物との比較

Structural Comparison with Similar Compounds

Verruculogen shares structural and biosynthetic similarities with other indole-diketopiperazine alkaloids but differs in functional groups and bioactivity (Table 1).

Table 1: Structural and Functional Differences

Key Findings :

- Neurological Effects : this compound binds to the Slo1 potassium channel, stabilizing its closed conformation and inducing tremors in vertebrates . This mechanism is shared with aflatrem and paxilline but differs from penitrem A, which alters neurotransmitter release in synaptic models .

- Epithelial Interactions : At 10⁻⁶ M, this compound decreases Rt and increases Vt in HNEC, facilitating fungal colonization . In contrast, fumagillin and helvolic acid (co-produced by A. fumigatus) showed negligible effects in the same model .

- Antimicrobial Activity : this compound exhibits broad-spectrum antimicrobial activity (MIC 1.56–3.13 μg/mL) but is unsuitable for therapeutic use due to neurotoxicity .

Production Conditions and Ecological Relevance

This compound production is optimized at 25°C in grain-based cultures, yielding up to 17.2 μg/g wheat . In A. fischeri, metabolite profiles shift under different media (e.g., multigrain Cheerios vs. rice), producing TR-2 and fumitremorgins alongside this compound . This adaptability suggests ecological roles in fungal survival and competition.

Pathogenicity and Clinical Implications

This compound is detected in conidia and hyphae of all 67 A. fumigatus isolates tested, implicating it in early epithelial colonization . However, its contribution to invasive aspergillosis remains unclear, as A. fumigatus pathogenicity is multifactorial .

Toxicity and Regulatory Considerations

This compound’s tremorgenic effects occur at nanomolar concentrations, but human susceptibility thresholds are undefined . Its structural analogs, such as hydroxythis compound, show reduced toxicity, highlighting the importance of the endoperoxide bridge . Regulatory agencies monitor this compound in food and air due to its association with respirable fungal conidia .

生物活性

Verruculogen is a mycotoxin produced by various species of the fungus Aspergillus, particularly Aspergillus fumigatus. It is recognized for its significant biological activity, particularly in relation to human health and its role in fungal pathogenesis. This article provides an overview of the biological activity of this compound, including its mechanisms of action, effects on human cells, and implications for health.

This compound is classified as a bioactive alkaloid containing an eight-membered endoperoxide structure. This unique configuration is critical for its biological activity, influencing its interaction with cellular components. The synthesis of this compound involves complex enzymatic processes, particularly through the action of this compound synthase (FtmOx1), which catalyzes the formation of the endoperoxide linkage .

Effects on Human Cells

Research indicates that this compound has profound effects on human nasal epithelial cells (HNEC). In vitro studies have demonstrated that this compound alters the electrophysiological properties of these cells, leading to decreased transepithelial resistance and increased potential differences. Specifically, at a concentration of , this compound mimicked the effects observed with whole fungal filtrate from A. fumigatus cultures .

Key Findings from Studies

- Electrophysiological Changes : The application of this compound resulted in significant changes in transepithelial resistance (Rt) and potential difference (Vt) in HNEC cultures. These alterations suggest that this compound may facilitate the colonization and invasion of the respiratory epithelium by A. fumigatus by modifying cell permeability .

- Toxicity Profile : Exposure to this compound has been linked to various health issues, including respiratory symptoms and immune system alterations. Mycotoxins like this compound can cause immediate toxic responses and have long-term effects such as carcinogenicity and teratogenicity .

Case Studies

Several studies have highlighted the clinical implications of this compound exposure:

- Respiratory Infections : A study involving patients with invasive aspergillosis indicated that this compound production by A. fumigatus strains correlates with increased severity of respiratory symptoms and higher mortality rates among immunocompromised individuals .

- Occupational Exposure : Workers in environments with high levels of fungal spores showed elevated levels of mycotoxin biomarkers, including this compound, correlating with respiratory distress and allergic reactions .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for verruculogen, and what challenges arise during its synthesis?

this compound synthesis involves retrosynthetic disconnections focused on indole and diketopiperazine frameworks. Key challenges include stereochemical control during diketopiperazine formation and introducing the peroxide bridge. Researchers should prioritize modular approaches, such as late-stage functionalization of simpler precursors, to bypass instability issues. For example, temporary masking of reactive groups (e.g., methoxy substituents) can simplify early synthesis stages .

Q. How stable is this compound under standard laboratory conditions, and what protocols ensure its integrity during experiments?

this compound is stable under controlled conditions (room temperature, inert atmosphere). Storage in anhydrous solvents (e.g., dichloromethane) at -20°C prevents degradation. Purity must be validated via HPLC and NMR before use, as impurities can skew pharmacological assays .

Q. What analytical methods are most reliable for quantifying this compound in biological samples?

LC/MS with electrospray ionization (ESI) is optimal for detecting this compound at low concentrations (detection limit ~0.1 ng/mL). Cross-validation using NMR (e.g., ¹H and ¹³C spectra) ensures structural confirmation. Authentic standards synthesized via validated protocols are critical for calibration .

Q. What role does this compound play in studying neurological disorders, and how is this applied experimentally?

this compound induces tremors by disrupting GABAergic neurotransmission. In vitro models (e.g., rodent cerebellar slices) are used to monitor glutamate release and neuronal hyperexcitability. Dosing must be calibrated to avoid cytotoxicity, typically in the 1–10 µM range .

Advanced Research Questions

Q. What methodological strategies address the instability of this compound’s peroxide bridge during functionalization?

The peroxide bridge is sensitive to redox conditions. Researchers can employ radical-stabilizing agents (e.g., TEMPO) during reactions or use photochemical methods for controlled oxidation. Computational modeling (DFT) aids in predicting reactive intermediates, guiding experimental design .

Q. How can researchers resolve contradictions in pharmacological data regarding this compound’s effects on neurotransmitter systems?

Discrepancies arise from variations in model systems (e.g., in vivo vs. in vitro) and dosing protocols. Standardizing assays (e.g., uniform calcium imaging protocols across labs) and controlling for endogenous glutamate levels can reduce variability. Meta-analyses of existing datasets are recommended to identify consensus mechanisms .

Q. What fermentation parameters optimize this compound yield in submerged cultures, and how are impurities minimized?

Optimal production occurs at pH 6.5–7.0, 28°C, with glucose as the primary carbon source. Silica gel chromatography post-fermentation removes co-produced fumitremorgins. Yield monitoring via UV-Vis (λ = 280 nm) ensures batch consistency .

Q. How can structure-activity relationship (SAR) studies improve the specificity of this compound analogs for neurological targets?

Systematic modification of the indole and diketopiperazine moieties (e.g., halogenation, methyl group addition) can enhance binding affinity. High-throughput screening using GPCR-coupled assays identifies analogs with reduced off-target effects. Collaborative datasets (e.g., PubChem BioAssay) should be leveraged to validate findings .

Q. Methodological Considerations

- Data Collection : Prioritize peer-reviewed studies from journals like Journal of Natural Products or Toxins; avoid non-academic sources (e.g., BenchChem).

- Contradiction Analysis : Use funnel plots or Egger’s regression to assess publication bias in pharmacological studies .

- Experimental Replication : Share raw NMR/LC-MS data via repositories (e.g., Zenodo) to facilitate reproducibility .

特性

IUPAC Name |

23,24-dihydroxy-5-methoxy-12,12-dimethyl-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.02,7.08,25.015,23.017,21]pentacosa-1(25),2(7),3,5-tetraene-16,22-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O7/c1-14(2)11-20-29-18-12-15(35-5)8-9-16(18)21-22(29)19(13-26(3,4)37-36-20)30-24(32)17-7-6-10-28(17)25(33)27(30,34)23(21)31/h8-9,11-12,17,19-20,23,31,34H,6-7,10,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXYHMMJJCTUMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1N2C3=C(C=CC(=C3)OC)C4=C2C(CC(OO1)(C)C)N5C(=O)C6CCCN6C(=O)C5(C4O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40925965 | |

| Record name | 10,10a-Dihydroxy-7-methoxy-2,2-dimethyl-5-(2-methylprop-1-en-1-yl)-1,10,10a,14,14a,15b-hexahydro-5H,12H-3,4-dioxa-5a,11a,15a-triazacycloocta[1,2,3-lm]indeno[5,6-b]fluorene-11,15(2H,13H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12771-72-1 | |

| Record name | 10,10a-Dihydroxy-7-methoxy-2,2-dimethyl-5-(2-methylprop-1-en-1-yl)-1,10,10a,14,14a,15b-hexahydro-5H,12H-3,4-dioxa-5a,11a,15a-triazacycloocta[1,2,3-lm]indeno[5,6-b]fluorene-11,15(2H,13H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5R-(5alpha,10 alpha,10aalpha,14aalpha,15balpha))-1,10,10a,14,14a,15b-Hexahydro-10,10a-dihydroxy-7-methoxy-2,2-dimethyl-5-(2-methyl-1-propenyl)-5H,12H-3,4-dioxa-5a,11a,15a-triaza cyclooct (1m) indeno (5,6-b)fluorene-11,15(2H,13H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。